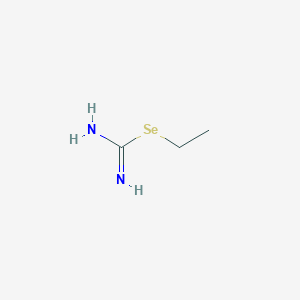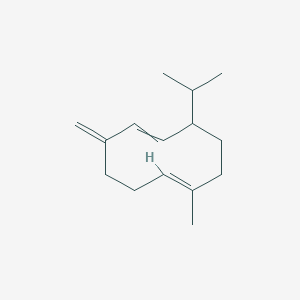
(+/-)-Germacrene D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Germacrene D is a sesquiterpene hydrocarbon that is commonly found in the essential oils of various plants. It is known for its distinctive woody and spicy aroma and is often used in the fragrance industry. This compound is also of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Germacrene D can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a natural precursor in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of a cyclase enzyme, which facilitates the formation of the germacrene D structure.
In a laboratory setting, the synthesis can be carried out using chemical catalysts. For example, the cyclization of farnesyl pyrophosphate can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants that naturally produce this compound. Steam distillation is a common method used to isolate essential oils, followed by fractional distillation to purify this compound. Alternatively, biotechnological methods involving genetically engineered microorganisms can be employed to produce this compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Germacrene D undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into oxygenated derivatives such as germacrene D epoxide.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the germacrene D structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in an organic solvent such as dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method for reducing this compound.
Substitution: Halogenation can be achieved using reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Germacrene D epoxide and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as germacrene D dihydride.
Substitution: Halogenated germacrene D derivatives.
Applications De Recherche Scientifique
(+/-)-Germacrene D has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of sesquiterpene biosynthesis and the effects of various catalysts on cyclization reactions.
Biology: Research has shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. It also has anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Medicine: Studies have indicated that this compound has anticancer properties, particularly against breast and prostate cancer cell lines. It is being investigated for its potential use in cancer therapy.
Industry: In the fragrance industry, this compound is valued for its woody and spicy aroma and is used in the formulation of perfumes and other scented products.
Mécanisme D'action
The biological effects of (+/-)-Germacrene D are thought to be mediated through various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The anti-inflammatory effects of this compound may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
(+/-)-Germacrene D can be compared with other sesquiterpenes such as:
Germacrene A: Similar in structure but differs in the position of double bonds.
Germacrene B: Another isomer with a different arrangement of carbon atoms.
Germacrene C: Similar to germacrene D but with variations in the cyclization pattern.
The uniqueness of this compound lies in its specific arrangement of double bonds and its distinctive aroma, which sets it apart from other germacrene isomers. Additionally, its broad spectrum of biological activities makes it a compound of significant interest in various fields of research.
Propriétés
Numéro CAS |
105453-16-5 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |
Clé InChI |
GAIBLDCXCZKKJE-NWYXHMAXSA-N |
SMILES isomérique |
C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |
SMILES canonique |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)
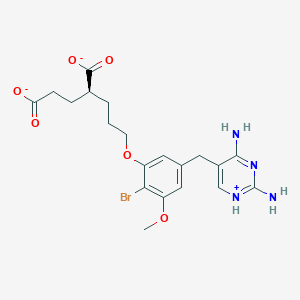

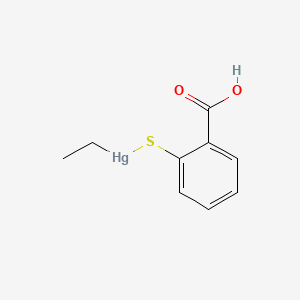
![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)

![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

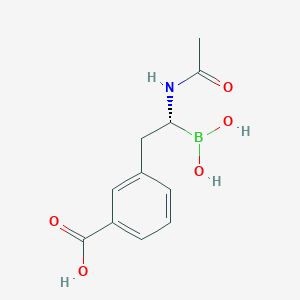

![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)


